molecular formula C14H17N3O4S B6523050 N-cyclopropyl-N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide CAS No. 1105246-24-9

N-cyclopropyl-N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide

Cat. No. B6523050
CAS RN: 1105246-24-9
M. Wt: 323.37 g/mol
InChI Key: GHXLXGNGDCCDDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

For the related compound “3-cyclohexyl-1-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]urea”, it has a molecular weight of 337.44, and it’s a powder at room temperature .

Scientific Research Applications

Safety and Hazards

For the related compound “3-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]propanoic acid”, it has the following hazard statements: H302, H315, H319, H335, which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary target of F2760-0251 is a novel immune checkpoint known as IGSF8 . Immune checkpoints are regulators of the immune system and play crucial roles in maintaining self-tolerance and preventing autoimmunity.

Mode of Action

F2760-0251 is a first-in-class, fully human, Fc-attenuated IgG1 monoclonal antibody . It binds to IGSF8 and blocks the interaction with its receptors . This blockade results in the activation of immune responses against cancer cells.

Biochemical Pathways

It is known that the blockade of igsf8 can enhance the function of natural killer cells and dendritic cells . These immune cells play a crucial role in recognizing and eliminating cancer cells.

Pharmacokinetics

The pharmacokinetics of F2760-0251 are currently being evaluated in a Phase 1 clinical trial . This study aims to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of F2760-0251.

Result of Action

Preclinical data have demonstrated that the antibody blockade of IGSF8 by F2760-0251 results in compelling monotherapy anti-tumor activity . It also shows synergy with anti-PD1 across multiple syngeneic tumor models .

properties

IUPAC Name

N-cyclopropyl-N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c18-13(15-10-2-3-10)14(19)16-11-4-6-12(7-5-11)17-8-1-9-22(17,20)21/h4-7,10H,1-3,8-9H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXLXGNGDCCDDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cyclopropyl-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide

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